[1-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide
Description
[1-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of fluorine and sulfonamide groups in its structure suggests that it may exhibit unique chemical properties and biological activities.
Properties
IUPAC Name |
[1-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4S/c17-11-3-4-12-13(7-15(21)19-14(12)6-11)16(22)20-5-1-2-10(8-20)9-25(18,23)24/h3-4,6,10,13H,1-2,5,7-9H2,(H,19,21)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQJWOKERSGTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC(=O)NC3=C2C=CC(=C3)F)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving appropriate amine precursors.
Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the piperidine derivative using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[1-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluorine atom with other substituents, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [1-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. The presence of the quinoline and sulfonamide groups suggests that it may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical properties make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of key metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- [1-(7-chloro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide
- [1-(7-bromo-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide
- [1-(7-iodo-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide
Uniqueness
The uniqueness of [1-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets, making it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
